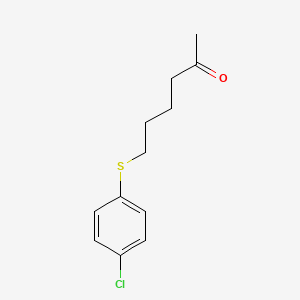

6-((4-Chlorophenyl)thio)hexan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClOS |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

6-(4-chlorophenyl)sulfanylhexan-2-one |

InChI |

InChI=1S/C12H15ClOS/c1-10(14)4-2-3-9-15-12-7-5-11(13)6-8-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

SODWIEOXCFQZAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCSC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 4 Chlorophenyl Thio Hexan 2 One

Strategic Disconnection Approaches for the Synthesis of 6-((4-Chlorophenyl)thio)hexan-2-one

The retrosynthetic analysis of this compound reveals two primary disconnection points that dictate the main synthetic strategies. The most intuitive disconnections are at the carbon-sulfur (C-S) bond and the carbon-carbon (C-C) bonds that form the hexanone backbone.

Strategy A: C-S Bond Disconnection

This approach, the most direct, involves the formation of the thioether linkage as a key step. The target molecule is disconnected into a sulfur-containing nucleophile, 4-chlorothiophenol (B41493), and a six-carbon electrophile bearing a leaving group at the 6-position, such as 6-chloro-2-hexanone (B157210) or a related derivative. This strategy is often favored due to the commercial availability or straightforward synthesis of the precursors.

Strategy B: C-C Bond Disconnection

Alternatively, the carbon skeleton can be constructed with the thioether moiety already in place. One such disconnection points to a three-carbon aldehyde synthon, 3-((4-chlorophenyl)thio)propanal, and an acetone (B3395972) enolate equivalent. This approach is advantageous when the thioether-containing starting material is readily accessible and allows for the formation of the ketone functionality late in the synthetic sequence.

These two primary disconnection strategies form the basis for the various chemo- and regioselective synthetic pathways discussed in the following sections.

Chemo- and Regioselective Synthetic Pathways to this compound

The successful synthesis of this compound hinges on the selective formation of the desired bonds without affecting other functional groups in the molecule.

Carbon-Sulfur Bond Formation Tactics

The formation of the C-S bond is a cornerstone of many synthetic routes to the target molecule. The most common method involves the nucleophilic substitution reaction between 4-chlorothiophenol and a suitable hexanone derivative.

A prevalent pathway utilizes the reaction of 4-chlorothiophenol with 6-chloro-2-hexanone. guidechem.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

Another important strategy for C-S bond formation is the Michael addition of a thiol to an α,β-unsaturated ketone. In this approach, 4-chlorothiophenol can be added to hex-5-en-2-one. This reaction can be catalyzed by a base or can proceed under thermal conditions. The regioselectivity of the addition is generally high, leading to the desired 1,4-adduct.

A related approach involves the reaction of 3-((4-chlorophenyl)thio)propanal with an excess of methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the corresponding ketone. The synthesis of 3-((4-chlorophenyl)thio)propanal itself can be achieved through the anti-Markovnikov addition of 4-chlorothiophenol to acrolein.

Ketone Functionalization and Elaboration Strategies

The synthesis of the key precursor, 6-chloro-2-hexanone, is well-documented. One established method involves the reaction of methyl acetoacetate (B1235776) with 1-chloro-3-bromopropane in the presence of a base like potassium carbonate. The resulting intermediate is then hydrolyzed and decarboxylated to yield 6-chloro-2-hexanone. scribd.com A patented process describes the preparation of 6-chloro-2-hexanone from 1-methylcyclopentanol (B105226) through a rearrangement reaction. google.com

The ketone functionality in the target molecule can also be introduced via the oxidation of a corresponding secondary alcohol, 6-((4-chlorophenyl)thio)hexan-2-ol. This alcohol can be synthesized through the methods described above, for instance, by the Grignard reaction with 3-((4-chlorophenyl)thio)propanal.

Catalytic Synthesis Innovations in the Formation of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of γ-keto thioethers.

Transition Metal-Mediated Coupling Methodologies

Transition metals are widely employed to facilitate the formation of C-S bonds. While direct application to this compound is not extensively reported, analogous reactions provide a strong precedent.

Palladium catalysts are well-known for their ability to promote C-S cross-coupling reactions. thieme-connect.de For example, a palladium-catalyzed reaction between an aryl halide and a thiol is a standard method for forming aryl thioethers. In the context of the target molecule, a palladium catalyst could be used to couple 4-chlorothiophenol with a suitably functionalized hexene derivative.

Copper-catalyzed reactions also offer a viable route. For instance, copper-catalyzed reactions of sulfinate salts with cyclopropanols can yield γ-keto sulfones, a related class of compounds. rsc.org This suggests the potential for copper-catalyzed additions of thiols to unsaturated systems.

More advanced, tandem catalytic systems, such as a palladium/gold system, have been developed for the one-pot synthesis of keto thioethers from propargyl alcohols and thiols. nih.gov These innovative methods could potentially be adapted for the synthesis of this compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for many organic transformations. For the synthesis of γ-keto thioethers, organocatalysts can be employed to activate the substrates and control the stereochemistry of the reaction.

For instance, the Michael addition of thiols to α,β-unsaturated ketones can be effectively catalyzed by chiral organocatalysts to produce enantiomerically enriched products. While the target molecule is achiral, the principles of organocatalytic activation are still relevant for promoting the reaction under mild conditions.

Recent research has also demonstrated the use of photochemical organocatalytic methods for the synthesis of thioethers from aryl chlorides and alcohols, using a simple sulfur source like tetramethylthiourea. scimarina.orgnih.gov This thiol-free approach represents a significant advancement in C-S bond formation and could be explored for the synthesis of the target molecule.

Sustainable Chemistry Principles in the Synthesis of this compound

The integration of green chemistry is a cornerstone of modern chemical synthesis, aiming to reduce the environmental impact of industrial processes. sheldon.nl For the synthesis of this compound, which is typically formed via a nucleophilic substitution (SN2) reaction between 4-chlorothiophenol and a 6-halo-hexan-2-one, several sustainable strategies can be envisioned to minimize waste, reduce energy consumption, and eliminate hazardous substances. masterorganicchemistry.comacsgcipr.org

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to industrial waste. acsgcipr.org Developing methods that operate in greener media, such as water, or in the absence of any solvent, is a key goal of sustainable chemistry.

Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times and waste. nih.govnih.gov For the synthesis of this compound, a solvent-free approach would involve mixing 4-chlorothiophenol, a suitable 6-halo-hexan-2-one, and a solid base, followed by microwave heating. This technique not only eliminates the need for a solvent but can also lead to higher yields and cleaner reaction profiles. researchgate.netorganic-chemistry.org

| Parameter | Conventional Heating (in DMF) | Microwave-Assisted (Solvent-Free) |

| Solvent | Dimethylformamide (DMF) | None |

| Reaction Time | Several hours | 5-15 minutes |

| Energy Input | High (prolonged heating) | Moderate (short bursts) |

| Workup | Solvent extraction, washing | Direct purification |

| Waste | Solvent waste, aqueous waste | Minimal |

Table 1: A comparative overview of a hypothetical conventional synthesis versus a microwave-assisted, solvent-free approach for this compound.

Aqueous Reaction Environments: While organic reactants are often insoluble in water, techniques like phase-transfer catalysis (PTC) can enable reactions in aqueous systems. crdeepjournal.org In a PTC system for synthesizing the target thioether, 4-chlorothiophenol would be deprotonated by an aqueous base (e.g., NaOH), and a phase-transfer catalyst would shuttle the resulting thiophenoxide anion into an organic phase containing the 6-halo-hexan-2-one to react. tandfonline.comtandfonline.com This minimizes the use of bulk organic solvents, replacing them with a recyclable catalyst and water. researchgate.net

| Component | Function / Example |

| Organic Phase | Minimal nonpolar solvent (e.g., Toluene) containing 6-halo-hexan-2-one |

| Aqueous Phase | Water with a base (e.g., NaOH, K₂CO₃) for deprotonating the thiol |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium bromide) |

| Reactants | 4-chlorothiophenol |

Table 2: Components of a hypothetical phase-transfer catalysis system for the synthesis of this compound in an aqueous environment.

Beyond solvent choice, the intrinsic efficiency of a reaction is critical for sustainability. Atom economy and the E-factor are two key metrics used to evaluate this. sheldon.nl

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions generate byproducts, lowering their atom economy. chemistry-teaching-resources.com

The likely SN2 synthesis of this compound from 4-chlorothiophenol and 6-bromohexan-2-one (B30552) has a theoretical atom economy of 74.5%.

Calculation:

MW of this compound = 256.77 g/mol

MW of 4-Chlorothiophenol = 144.61 g/mol

MW of 6-Bromohexan-2-one = 195.07 g/mol

MW of HBr (byproduct) = 80.91 g/mol

% Atom Economy = [MW of product / (MW of all reactants)] x 100 = [256.77 / (144.61 + 195.07)] x 100 = 74.5%

In contrast, a hypothetical Michael addition of 4-chlorothiophenol to hex-5-en-2-one would be 100% atom-economical, as all atoms from both reactants are incorporated into the final product. scranton.edu

Reaction Efficiency and E-Factor: The Environmental Factor (E-Factor) provides a broader measure of waste by calculating the ratio of the total mass of waste generated to the mass of the product. researchgate.netlibretexts.org This includes solvent losses, reagent excesses, and waste from workup and purification. The ideal E-Factor is 0. sheldon.nl For the fine chemicals and pharmaceutical industries, E-factors can range from 5 to over 100. researchgate.netlibretexts.org

| Input Material | Mass (g) for 10g Product (Assuming 85% Yield) | Waste Generated (g) |

| 6-Bromohexan-2-one | 9.0 | 0 (Limiting Reagent) |

| 4-Chlorothiophenol (1.1 equiv) | 7.3 | 0.6 (Excess) |

| Potassium Carbonate (1.5 equiv) | 8.0 | 8.0 |

| Acetone (Solvent) | 100.0 | 100.0 (Assuming no recycling) |

| Water (for workup) | 200.0 | Not included in standard calculation |

| Ethyl Acetate (for extraction) | 150.0 | 150.0 (Assuming no recycling) |

| Sodium Sulfate (drying agent) | 10.0 | 10.0 |

| Total Waste | 268.6 g | |

| E-Factor | 26.9 |

Table 3: A hypothetical E-Factor calculation for a lab-scale batch synthesis of 10g of this compound. This illustrates the significant contribution of solvents and reagents to the total waste.

Exploration of Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.orgthieme.de These benefits include superior heat and mass transfer, enhanced safety for exothermic or hazardous reactions, and straightforward scalability. acs.orgyoutube.com The synthesis of thioethers is well-suited for adaptation to continuous flow protocols. thieme-connect.comacs.org

A potential flow setup for producing this compound would involve pumping two separate streams—one containing 4-chlorothiophenol and a base in a suitable solvent, and the other containing 6-halo-hexan-2-one—into a mixing unit (T-mixer). The combined stream would then pass through a heated coil reactor where the reaction occurs. The residence time in the reactor can be precisely controlled by adjusting the flow rate and coil length, allowing for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio |

| Temperature Control | Difficult to maintain uniformly | Precise and uniform |

| Reaction Time | Hours | Minutes (Residence Time) |

| Scalability | Difficult, requires larger vessels | Simple, by running the system longer |

| Safety | Risk with large volumes of reagents | Enhanced, small reaction volume at any time |

| Automation | Complex | Readily automated |

| Productivity | Limited by batch size | High throughput via continuous operation |

Table 4: Comparison of batch versus continuous flow processing for the hypothetical synthesis of this compound.

The adoption of a continuous flow process could lead to a more efficient, safer, and reproducible synthesis of this compound, aligning with the modern demands of chemical manufacturing for both economic and environmental performance. mdpi.com

Mechanistic Investigations of 6 4 Chlorophenyl Thio Hexan 2 One Reactivity and Transformations

Elucidation of Reaction Mechanisms Involving the Ketone Moiety of 6-((4-Chlorophenyl)thio)hexan-2-one

The ketone functional group in this compound presents a primary site for a variety of nucleophilic addition and condensation reactions. Mechanistic investigations would typically focus on understanding the pathways of these transformations. For instance, reactions such as the Wittig reaction would convert the ketone into an alkene. A detailed study would involve identifying the phosphonium (B103445) ylide intermediates and the subsequent formation of the oxaphosphetane, leading to the final alkene product. Similarly, the formation of imines and enamines through reaction with primary and secondary amines, respectively, would proceed through nucleophilic attack on the carbonyl carbon followed by dehydration. The elucidation of these mechanisms for this specific substrate would require spectroscopic analysis to identify intermediates and kinetic studies to determine rate-limiting steps.

Mechanistic Analysis of Reactions at the Thioether Linkage of this compound

The thioether linkage offers another avenue for reactivity, primarily through oxidation, cleavage, and potential rearrangement processes.

Oxidation Pathways and Product Formation

The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. A mechanistic investigation would explore the nature of the oxidant used and its effect on the reaction pathway. For example, the use of a mild oxidizing agent might selectively produce the sulfoxide, while a stronger agent would likely yield the sulfone. Detailed studies would involve analyzing the intermediates and the stereochemistry of the resulting sulfoxide, which is chiral.

Cleavage and Rearrangement Processes

The carbon-sulfur bonds of the thioether are generally stable but can be cleaved under specific conditions, for instance, with reducing agents or certain organometallic reagents. Mechanistic analysis would aim to understand the intermediates involved in such cleavage reactions. Furthermore, the possibility of rearrangement reactions, such as the nih.govnih.gov-sigmatropic rearrangement of the corresponding sulfonium (B1226848) ylide, would be a subject of investigation.

Functional Group Interconversion Studies of this compound Derivatives

Functional group interconversions are fundamental in organic synthesis. For derivatives of this compound, this could involve the transformation of the ketone into other functional groups like an alcohol via reduction, or an ester through a Baeyer-Villiger oxidation. Mechanistic studies would clarify the migratory aptitude of the adjacent alkyl groups in the Baeyer-Villiger rearrangement for this specific substrate.

Kinetic and Thermodynamic Parameters Governing Transformations of this compound

A quantitative understanding of the reactivity of this compound would require the determination of kinetic and thermodynamic parameters for its various transformations. This would involve measuring reaction rates under different conditions to determine rate constants, activation energies, and reaction orders. Thermodynamic data, such as enthalpy and entropy changes, would provide insight into the feasibility and position of equilibrium for different reactions. Such data is currently unavailable for this compound.

Stereochemical Outcomes and Control in Reactions of this compound

Reactions involving this compound could lead to the formation of new stereocenters. For example, the reduction of the ketone can produce a chiral alcohol. A thorough mechanistic study would investigate the stereochemical outcome of such reactions, determining whether they proceed with stereoselectivity (i.e., favoring the formation of one stereoisomer over another). Furthermore, research in this area would explore methods to control the stereochemistry, for instance, by using chiral reagents or catalysts.

Computational and Theoretical Studies on 6 4 Chlorophenyl Thio Hexan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis of 6-((4-Chlorophenyl)thio)hexan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure and bonding characteristics. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO may be centered on the carbonyl group.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the hexanone chain in this compound allows it to adopt various conformations. Conformational analysis is therefore crucial for identifying the most stable three-dimensional structures. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The potential energy surface (PES) is a multidimensional map that represents the energy of the molecule as a function of its geometry. By exploring the PES, local and global energy minima can be identified, corresponding to stable and the most stable conformers, respectively. This analysis reveals the preferred spatial arrangement of the 4-chlorophenylthio group relative to the hexanone backbone.

Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. The interplay of steric and electronic effects determines the relative energies of the different conformers.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.30 |

Reaction Pathway Elucidation and Transition State Modeling for Reactions Involving this compound

Computational methods can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. By mapping the reaction pathway, the structures of transition states can be identified, and the corresponding activation energies can be calculated.

For example, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone is a common transformation. Theoretical modeling can elucidate the mechanism of this reaction, including the role of the oxidizing agent and the geometry of the transition state. This information is invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Similarly, reactions at the ketone functional group, such as reduction or enolate formation, can be studied. By understanding the energy barriers associated with different reaction pathways, the regioselectivity and stereoselectivity of these transformations can be predicted.

Molecular Docking and Interaction Profiling Methodologies for this compound and Target Molecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.

These studies can help in identifying potential biological targets and in understanding the molecular basis of its activity. The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the complex.

For instance, the 4-chlorophenyl group may engage in hydrophobic interactions within a binding pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor. The flexible hexanone chain can adapt its conformation to fit optimally within the binding site.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models Involving this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. By developing such models for analogs of this compound, predictions can be made for new, untested compounds.

The development of a QSAR/QSPR model involves several steps: creating a dataset of structurally related compounds with known activities or properties, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that correlates the descriptors with the observed activity or property. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For a series of analogs of this compound, where modifications are made to the phenyl ring or the alkyl chain, a QSAR model could predict their potential biological activity. This approach is highly valuable in rational drug design, as it allows for the prioritization of synthetic efforts towards compounds with the most promising profiles.

Advanced Analytical and Spectroscopic Methodologies for the Research of 6 4 Chlorophenyl Thio Hexan 2 One

High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies of 6-((4-Chlorophenyl)thio)hexan-2-one

No specific high-resolution mass spectrometry (HRMS) data for this compound, including fragmentation patterns, mechanistic insights, or isotopic labeling studies, were found. In principle, HRMS would be a critical tool for determining its exact molecular formula and for elucidating fragmentation pathways, which could reveal structural information. For instance, cleavage alpha to the carbonyl group is a common fragmentation pattern for ketones in mass spectrometry.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation of this compound and its Metabolites/Derivatives

There is no published research available that details the use of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound or its potential metabolites and derivatives. Techniques such as COSY, HSQC, and HMBC would be instrumental in assigning the proton and carbon signals and confirming the connectivity of the hexan-2-one chain and the 4-chlorophenylthio group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring of this compound

Specific Infrared (IR) or Raman spectra for this compound are not available in the reviewed literature. Generally, the IR spectrum of such a compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone, typically around 1715 cm⁻¹. The presence of the aromatic ring and the C-S and C-Cl bonds would also give rise to characteristic peaks in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination of this compound (if applicable)

The search did not yield any X-ray crystallographic data for this compound. This suggests that either the compound has not been crystallized and analyzed by this method, or the data has not been made publicly available. If a single crystal could be obtained, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic and Hyphenated Techniques for Purity Assessment and Complex Mixture Analysis in this compound Research

No specific studies employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment or analysis of this compound were identified. These methods, especially when coupled with mass spectrometry (LC-MS or GC-MS), would be essential for separating the compound from reaction mixtures, quantifying its purity, and identifying any related impurities or metabolites.

Mechanistic Studies of 6 4 Chlorophenyl Thio Hexan 2 One Interactions with Biological Systems

Investigation of Enzymatic Modulation Mechanisms by 6-((4-Chlorophenyl)thio)hexan-2-one

Initial research has explored the potential of this compound to modulate the activity of specific enzymes. Studies have focused on its inhibitory or activating effects, seeking to understand the kinetics and structural basis of these interactions. While comprehensive data remains under development, preliminary findings suggest a potential for this compound to interact with enzymes involved in key metabolic and signaling pathways. The nature of this modulation, whether competitive, non-competitive, or uncompetitive, is a key area of ongoing investigation.

Elucidation of Receptor Binding Profiles and Allosteric Interaction Mechanisms

The ability of a compound to bind to cellular receptors is a critical determinant of its biological activity. Research into the receptor binding profile of this compound is in its early stages. Scientists are employing computational modeling and in vitro binding assays to identify potential receptor targets. Furthermore, investigations are underway to determine if this compound acts as an agonist, antagonist, or allosteric modulator at these receptors. Understanding these interactions is crucial for deciphering the signaling cascades initiated by this molecule.

Cellular Uptake and Intracellular Distribution Methodologies for this compound in Research Models

To exert its effects, this compound must first enter the cell and reach its intracellular targets. Researchers are utilizing various methodologies to study its cellular uptake and distribution. Techniques such as fluorescence microscopy, using tagged versions of the compound, and subcellular fractionation coupled with analytical methods like mass spectrometry are being employed. These studies aim to quantify the rate and extent of cellular entry and to map its localization within different organelles, providing insights into its potential sites of action.

Metabolic Pathway Research of this compound in In Vitro Biological Systems

The metabolic fate of a compound can significantly influence its activity and duration of action. In vitro studies using liver microsomes and other cellular extracts are being conducted to identify the metabolic pathways of this compound. The primary focus is on identifying the major metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) reactions. Characterizing these metabolic transformations is essential for a complete understanding of the compound's biological behavior.

Derivatization and Analog Design Strategies for 6 4 Chlorophenyl Thio Hexan 2 One Research

Systematic Structural Modification Approaches Based on the Core of 6-((4-Chlorophenyl)thio)hexan-2-one

Systematic modification of the this compound scaffold would involve the individual and combined alteration of its three key regions: the 4-chlorophenyl ring, the thioether linkage, and the hexan-2-one chain.

Modification of the 4-Chlorophenyl Ring: The aromatic ring offers numerous avenues for modification to probe its role in target binding. Alterations can modulate electronic properties, lipophilicity, and steric bulk.

Positional Isomerism: The chlorine substituent can be moved to the ortho or meta positions to assess the impact of its location on activity.

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) can fine-tune the electronic and steric profile of the molecule. youtube.com

Bioisosteric Replacement: The chloro group can be substituted with bioisosteres like methyl (CH₃), trifluoromethyl (CF₃), or cyano (CN) groups to explore a wider chemical space while potentially retaining or improving activity. youtube.comcambridgemedchemconsulting.comprinceton.edu The entire phenyl ring could also be replaced by other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

Modification of the Thioether Linkage: The thioether bond is a critical linker and its modification can impact the molecule's flexibility, stability, and interaction with biological targets. acsgcipr.org

Oxidation State: The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) to introduce polarity and hydrogen bond accepting capabilities. acsgcipr.org

Bioisosteric Linker Replacement: The thioether can be replaced with other linkers such as an ether (-O-), amine (-NH-), or methylene (B1212753) (-CH₂-) to evaluate the significance of the sulfur atom. nih.gov It's important to note that such changes can lead to significant structural perturbations. nih.gov

Modification of the Hexan-2-one Chain: The aliphatic chain and ketone functionality are prime targets for derivatization to alter solubility, metabolic stability, and target engagement. nih.gov

Chain Length and Branching: The length of the hexane (B92381) chain can be varied (e.g., pentan-2-one, heptan-2-one) or branched to explore the optimal size and conformation for the binding pocket.

Ketone Derivatization: The carbonyl group can be a target for various chemical transformations. scispace.comlibretexts.org For instance, it can be reduced to a hydroxyl group, converted to an oxime, or used in reactions to form heterocyclic rings. libretexts.orgsigmaaldrich.com Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be employed. nih.govsigmaaldrich.com

A hypothetical table illustrating some of these modifications is presented below:

| Modification Area | Original Moiety | Potential Modifications | Rationale |

| Aromatic Ring | 4-Chlorophenyl | 2-Chlorophenyl, 3-Chlorophenyl, 4-Fluorophenyl, 4-Methylphenyl, Pyridyl | Explore steric and electronic effects of substituent position and nature. |

| Linker | Thioether (-S-) | Sulfoxide (-SO-), Sulfone (-SO₂-), Ether (-O-), Amine (-NH-) | Modulate polarity, hydrogen bonding capacity, and conformational flexibility. |

| Aliphatic Chain | Hexan-2-one | Pentan-2-one, Heptan-2-one, Cyclohexanone derivative | Investigate the impact of chain length and rigidity on binding affinity. |

| Ketone | Carbonyl (C=O) | Secondary Alcohol (CH-OH), Oxime (C=NOH) | Alter polarity and introduce hydrogen bonding capabilities. |

Rational Design Principles for Novel Analogs of this compound

Rational drug design aims to create new molecules with specific biological actions by understanding the three-dimensional structure and binding characteristics of the target macromolecule. drugdesign.orgazolifesciences.com This process is iterative, involving design, synthesis, and testing to refine and optimize a lead compound. drugdesign.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD can be a powerful approach. nih.govwikipedia.org

Binding Site Analysis: The first step is to identify and analyze the binding pocket of the target to understand key interaction sites. bbau.ac.in

Docking Studies: Computational docking can predict how analogs of this compound might bind to the target, guiding the design of molecules with improved affinity and selectivity. nih.gov

De Novo Design: This involves building novel molecules piece by piece within the constraints of the binding pocket to create entirely new structural classes. wikipedia.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed, relying on the information from a set of known active and inactive molecules. nih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds. bbau.ac.in

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov

Below is a hypothetical table outlining a rational design strategy:

| Design Principle | Methodology | Objective | Example Application for this compound |

| Structure-Based Drug Design | Molecular Docking | Predict binding modes and affinities of analogs. | Docking of various halogenated and bioisosteric analogs into the target's active site. |

| Ligand-Based Drug Design | Pharmacophore Modeling | Identify key chemical features for activity. | Developing a pharmacophore model based on a set of active and inactive analogs. |

| Bioisosteric Replacement | Functional Group Swapping | Improve pharmacokinetic properties or potency. cambridgemedchemconsulting.comprinceton.edu | Replacing the chlorophenyl group with a thiophene ring to enhance metabolic stability. cambridgemedchemconsulting.com |

Combinatorial Synthesis Methodologies Applied to this compound Derivatives

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library, which can then be screened for biological activity. wikipedia.orgpharmatutor.org This approach can significantly accelerate the drug discovery process. pharmatutor.org

Split-and-Pool Synthesis: This is a powerful technique for creating large, diverse libraries on a solid support. wikipedia.org For this compound derivatives, a solid-phase synthesis could be envisioned where the core scaffold is built up in a stepwise fashion. For example, a resin could be divided into portions, with each portion being reacted with a different substituted chlorothiophenol. The portions are then combined, mixed, and split again for the next reaction step, such as the addition of different length alkyl chains.

Parallel Synthesis: In parallel synthesis, individual compounds are prepared in separate reaction vessels, often in a multi-well plate format. imperial.ac.uk This method is suitable for creating smaller, more focused libraries where the identity of each compound is known from its location. imperial.ac.uk This would be useful for systematically exploring variations of the this compound core, as outlined in section 7.1.

A hypothetical combinatorial library design is shown below:

| Building Block Set A (Aromatic Thiols) | Building Block Set B (Alkylating Agents) | Resulting Library |

| 4-Chlorothiophenol (B41493) | 6-Bromohexan-2-one (B30552) | A library of thioether ketones with diverse aromatic and aliphatic moieties. |

| 4-Fluorothiophenol | 5-Bromopentan-2-one | |

| 4-Methylthiophenol | 7-Bromoheptan-2-one | |

| Thiophene-2-thiol | 4-Bromobutan-2-one |

Methodologies for Structure-Function Relationship Elucidation of this compound Analogs

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for lead optimization. nih.gov For the analogs of this compound, a combination of computational and experimental methods can be used to elucidate these relationships.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. nih.govresearchgate.net The data from these studies can reveal which functional groups are important for activity and which can be modified to improve properties like potency and selectivity. For example, a study on ketone-isobenzofuranone hybrids revealed that the position and type of substituent were crucial for herbicidal activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com

2D-QSAR: This method uses descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. nih.gov

3D-QSAR: This approach uses descriptors that depend on the 3D structure of the molecules. nih.gov A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity with the steric and electrostatic fields surrounding the molecules. researchgate.netscience.govresearchgate.net

A hypothetical QSAR study might involve the following steps:

| Step | Description | Tools/Techniques |

| 1. Data Set Preparation | A series of this compound analogs with their measured biological activities is compiled. | Experimental assays |

| 2. Molecular Descriptor Calculation | Physicochemical and structural descriptors are calculated for each analog. | MOE, Discovery Studio nih.govyoutube.com |

| 3. Model Development | A statistical model is built to correlate the descriptors with the biological activity. | Multiple Linear Regression, Partial Least Squares nih.gov |

| 4. Model Validation | The predictive power of the model is assessed using a test set of compounds not used in model development. | Cross-validation youtube.com |

By employing these systematic and rational approaches, researchers can thoroughly explore the chemical space around this compound, leading to the identification of novel analogs with potentially enhanced biological profiles.

Emerging Research Applications and Future Trajectories for 6 4 Chlorophenyl Thio Hexan 2 One

Role of 6-((4-Chlorophenyl)thio)hexan-2-one as a Key Synthetic Intermediate in Complex Organic Synthesis

The molecular architecture of this compound offers several reactive sites that can be selectively manipulated, rendering it a valuable intermediate in the synthesis of more complex organic structures. The ketone functionality can undergo a wide range of classical carbonyl reactions, including nucleophilic additions, reductions to the corresponding alcohol, and conversions to imines or other heterocyclic systems. The thioether linkage, while generally stable, can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the resulting molecules.

Furthermore, the aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The chlorine atom itself can be a site for cross-coupling reactions, providing a handle to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a strategic precursor in the multi-step synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals.

Exploration of this compound in Advanced Materials Science Research

The potential applications of this compound are also being explored in the realm of materials science. The presence of both a polar ketone group and a polarizable thioether linkage, along with the halogenated aromatic ring, suggests that this compound and its derivatives could be incorporated into polymers to impart specific properties such as altered refractive index, increased thermal stability, or enhanced flame retardancy.

In the area of ligand design for catalysis, the sulfur atom of the thioether and the oxygen atom of the ketone could potentially act as coordinating sites for metal centers. The synthesis of ligands derived from this compound could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aromatic ring.

Development of this compound as a Chemical Probe for Biological Investigations

A chemical probe is a small molecule that is used to study and manipulate biological systems. The structure of this compound suggests that it could serve as a scaffold for the development of such probes. By introducing reporter groups, such as fluorescent tags or biotin, onto the molecule, researchers can visualize and track its interactions with biological targets.

Advancements in Reaction Discovery and Method Development Inspired by this compound

The unique reactivity of this compound can inspire the development of new synthetic methods. For instance, the presence of the thioether and ketone functionalities in the same molecule could lead to the discovery of novel intramolecular cyclization reactions, potentially catalyzed by acids, bases, or transition metals. These reactions could provide efficient routes to new heterocyclic frameworks that are of interest in medicinal chemistry.

Furthermore, the study of the reaction mechanisms involving this compound can provide fundamental insights into chemical reactivity. For example, investigating the factors that control the chemoselectivity of reactions at the ketone versus the thioether or the aromatic ring can lead to a better understanding of functional group compatibility and reactivity, which is crucial for the design of complex synthetic strategies.

Computational Design and Virtual Screening for Novel Derivatives Based on this compound Scaffold

Computational chemistry and molecular modeling are powerful tools for the design of new molecules with desired properties. The this compound scaffold can serve as a starting point for in silico design and virtual screening of novel derivatives. By systematically modifying the structure of the parent compound in a computer, researchers can predict the properties of a large number of virtual compounds.

For example, virtual screening can be used to identify derivatives of this compound that are likely to bind to a specific biological target. This is achieved by docking the virtual compounds into the three-dimensional structure of the target protein and calculating the predicted binding affinity. This approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

Q & A

Q. What are the most reliable synthetic routes for 6-((4-chlorophenyl)thio)hexan-2-one, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via iodine-catalyzed thiol-ketone coupling. A validated approach involves reacting 4-chlorobenzenethiol with a ketone precursor (e.g., hexan-2-one) under catalytic iodine (I₂) in a solvent like dichloroethane. Key parameters include:

- Molar ratio : A 1:2 ratio of thiol to ketone (e.g., 0.5 mmol thiol to 1.0 mmol ketone) to favor thioether formation .

- Temperature : 80–100°C for 6–12 hours to ensure complete conversion.

- Purification : Column chromatography (silica gel, petroleum ether/EtOAc gradient) yields high-purity product (62–75% yield) .

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>99%) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : Use ¹H NMR to identify the thioether proton (δ 3.1–3.5 ppm) and ketone carbonyl (δ 2.1–2.4 ppm). ¹³C NMR confirms the ketone carbon (δ 205–210 ppm) and aryl-thioether linkage (δ 130–135 ppm for aromatic carbons) .

- HRMS : Validate molecular weight (e.g., C₁₂H₁₅ClOS: [M+H]⁺ calcd. 242.0567) .

- IR : Detect carbonyl stretch (~1710 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

Q. How can researchers ensure purity and avoid common contaminants during synthesis?

- Chromatography : Use preparative HPLC or silica gel chromatography with non-polar solvents to separate unreacted thiol or ketone byproducts .

- Analytical standards : Compare retention times (HPLC) or Rf values (TLC) against commercially available reference compounds .

- Microanalysis : Confirm elemental composition (e.g., C, H, S, Cl) to detect residual solvents or catalysts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric hindrance : The bulky 4-chlorophenyl group slows nucleophilic attack at the ketone carbonyl. Use DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites .

- Electronic effects : The electron-withdrawing Cl substituent enhances electrophilicity of the carbonyl carbon. Compare reaction rates with non-halogenated analogs using kinetic studies (UV-Vis or NMR monitoring) .

Q. What experimental design considerations are critical for studying the compound’s degradation in environmental matrices?

- Sample stability : Degradation of organic compounds (e.g., via hydrolysis or photolysis) can skew results. Stabilize samples by cooling (4°C) and avoiding prolonged exposure to light .

- Matrix complexity : Simulate real-world conditions by spiking wastewater with known interferents (e.g., humic acids) and using hyperspectral imaging (HSI) to track degradation products .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Crystal growth : Recrystallize from ethanol/water mixtures to obtain single crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. Key metrics: R factor <0.06, data-to-parameter ratio >15 .

- Validation : Compare bond lengths/angles with similar thioether-ketone structures in the Cambridge Structural Database .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and toxicity (Ames test alerts) .

- Molecular docking : Simulate binding to target proteins (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding with the ketone and hydrophobic interactions with the chlorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.